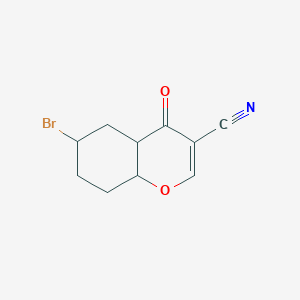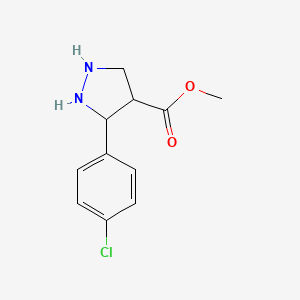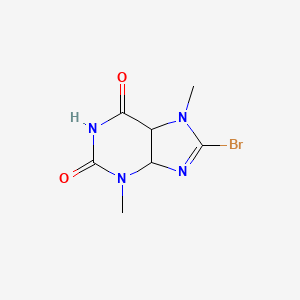
4-Methyl-1,2,4-triazole-3,5-dithione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-4H-1,2,4-triazole-3,5-dithiol is a heterocyclic compound with the molecular formula C3H5N3S2. It is characterized by a triazole ring substituted with a methyl group and two thiol groups.
準備方法
Synthetic Routes and Reaction Conditions: 4-Methyl-4H-1,2,4-triazole-3,5-dithiol can be synthesized through various methods. One common approach involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization . Another method includes the reaction of amidrazones with trifluoroacetic anhydride under solvent-free conditions .
Industrial Production Methods: Industrial production of 4-Methyl-4H-1,2,4-triazole-3,5-dithiol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above .
化学反応の分析
Types of Reactions: 4-Methyl-4H-1,2,4-triazole-3,5-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used under basic conditions.
Major Products:
Oxidation: Formation of disulfides.
Substitution: Formation of thioethers and thioesters.
科学的研究の応用
4-Methyl-4H-1,2,4-triazole-3,5-dithiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its thiol groups.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized as a corrosion inhibitor for metals in acidic environments.
作用機序
The mechanism of action of 4-Methyl-4H-1,2,4-triazole-3,5-dithiol is primarily attributed to its thiol groups, which can interact with various molecular targets. In biological systems, the thiol groups can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity . The triazole ring may also participate in hydrogen bonding and π-π interactions, further influencing its activity .
類似化合物との比較
- 4-Methyl-4H-1,2,4-triazole-3-thiol
- 4-Methyl-1,2,4-triazolidine-3,5-dithione
- 3-Mercapto-4-methyl-4H-1,2,4-triazole
Comparison: 4-Methyl-4H-1,2,4-triazole-3,5-dithiol is unique due to the presence of two thiol groups, which enhance its reactivity compared to similar compounds with only one thiol group. This increased reactivity makes it more effective in applications such as corrosion inhibition and enzyme inhibition .
特性
分子式 |
C3H3N3S2 |
|---|---|
分子量 |
145.21 g/mol |
IUPAC名 |
4-methyl-1,2,4-triazole-3,5-dithione |
InChI |
InChI=1S/C3H3N3S2/c1-6-2(7)4-5-3(6)8/h1H3 |
InChIキー |
TZTVMAAOLDLXPU-UHFFFAOYSA-N |
正規SMILES |
CN1C(=S)N=NC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(phenylmethyl) ester](/img/structure/B12360609.png)

![2,2,2-trifluoro-N-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]prop-2-ynyl]acetamide](/img/structure/B12360623.png)




![4-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide](/img/structure/B12360660.png)
![4-[5-(3-Chloroanilino)pyridin-3-yl]-2-hydroxybenzoic acid](/img/structure/B12360665.png)
![[(Z,3S)-2-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-9-(methoxycarbonylamino)-2-methyl-7-methylidenenon-5-en-3-yl] acetate](/img/structure/B12360671.png)


